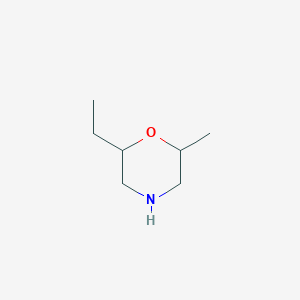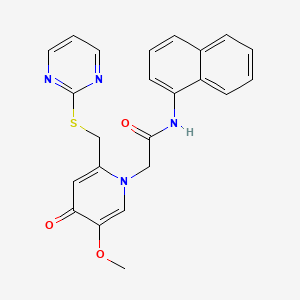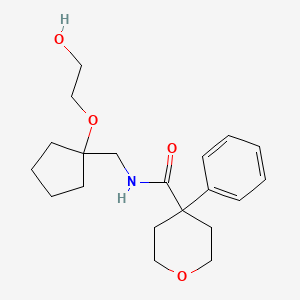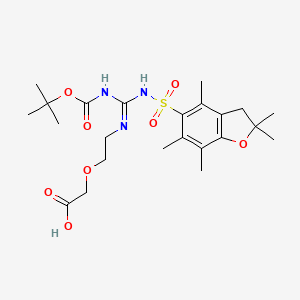
2-Ethyl-6-methylmorpholine
Vue d'ensemble
Description
2-Ethyl-6-methylmorpholine is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylmorpholine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylphenol with diethylene glycol and a suitable catalyst. The reaction typically occurs under reflux conditions, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-6-methylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted morpholine derivatives
Applications De Recherche Scientifique
2-Ethyl-6-methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-6-methylmorpholine involves its interaction with various molecular targets. As a base, it can accept protons and participate in acid-base reactions. Its amine group can form hydrogen bonds and interact with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog with similar functional groups.
N-Methylmorpholine: A methylated derivative with different reactivity.
2,6-Dimethylmorpholine: A structurally related compound with two methyl groups.
Uniqueness: 2-Ethyl-6-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable in various applications .
Propriétés
IUPAC Name |
2-ethyl-6-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHFHDCQHZFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2411149.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)



![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)
![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)



![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)
